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Compound of Interest

Compound Name: Irdabisant

Cat. No.: B1672177 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

potential drug-drug interactions with Irdabisant observed in preclinical studies.

Frequently Asked Questions (FAQs)
Q1: What is the potential for Irdabisant to cause drug-drug interactions (DDIs) via inhibition of

cytochrome P450 (CYP) enzymes?

A1: Preclinical data indicate that Irdabisant has a low potential for causing CYP-mediated

drug-drug interactions.[1][2][3] In vitro studies have shown that Irdabisant is a weak inhibitor of

the major human CYP450 isoforms.[2][3] The half-maximal inhibitory concentration (IC50)

values for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were all determined to be

greater than 30 μM. These high IC50 values suggest that clinically significant interactions due

to CYP inhibition are unlikely at therapeutic concentrations of Irdabisant.

Q2: My experiment suggests a potential CYP-mediated interaction with Irdabisant. What could

be the reason?

A2: If you observe unexpected results suggesting a CYP-mediated interaction, consider the

following troubleshooting steps:

Re-evaluate Irdabisant Concentration: Ensure the concentrations of Irdabisant used in your

assay are within a clinically relevant range. The high IC50 values (>30 μM) from preclinical
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studies suggest that interactions would only be possible at very high, likely supra-

therapeutic, concentrations.

Check Experimental System: Verify the integrity of your experimental system. For in vitro

assays using human liver microsomes or recombinant CYP enzymes, ensure the proper

functioning of the enzymes and the absence of non-specific inhibition.

Consider Metabolism-Dependent Inhibition: While direct inhibition is weak, investigate the

possibility of metabolism-dependent inhibition, although preclinical data on this specific

aspect is limited. This would involve pre-incubating Irdabisant with the CYP enzymes and

NADPH before adding the substrate.

Review Co-administered Drug Profile: The interacting drug may be a sensitive substrate for a

particular CYP enzyme, or it may be an inhibitor itself, leading to a complex interaction

profile.

Q3: Is Irdabisant likely to be a "victim" of drug-drug interactions, where its metabolism is

affected by other drugs?

A3: The likelihood of Irdabisant being a victim of DDIs is low. Preclinical studies have

demonstrated that the metabolism of Irdabisant is minimal in liver microsomes from various

species, including humans, rats, mice, and dogs. This suggests that Irdabisant is not

significantly metabolized by CYP enzymes, and therefore, co-administration with potent CYP

inhibitors or inducers is not expected to substantially alter its pharmacokinetic profile.

Q4: Are there any known pharmacodynamic drug interactions with Irdabisant from preclinical

studies?

A4: Yes, a preclinical study in DBA/2NCrl mice demonstrated a potential pharmacodynamic

interaction with the antipsychotic drug risperidone. In this study, co-administration of sub-

efficacious doses of Irdabisant (3 mg/kg i.p.) and risperidone (0.1 mg/kg i.p.) resulted in a

significant increase in prepulse inhibition (PPI), an effect that was not observed when either

drug was administered alone at these doses. This suggests a potential for synergistic or

additive pharmacodynamic effects when Irdabisant is co-administered with other centrally

active agents.

Q5: Does Irdabisant interact with any other receptors or transporters that could lead to DDIs?
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A5: Besides its high affinity for the histamine H3 receptor, Irdabisant has been shown to have

moderate activity at several other targets, which could be a source of pharmacodynamic

interactions. These include the Muscarinic M2 receptor (Ki = 3.7 ± 0.0 μM), Adrenergic α1A

receptor (Ki = 9.8 ± 0.3 μM), Dopamine transporters (Ki = 11 ± 2 μM), and Norepinephrine

transporters (Ki = 10 ± 1 μM). It also shows inhibitory activity on phosphodiesterase PDE3

(IC50 = 15 ± 1 μM). There is currently no specific preclinical data available regarding

Irdabisant's interaction with key drug transporters like P-glycoprotein (P-gp).

Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Irdabisant

CYP450 Isoform Result (IC50) Potential for DDI

CYP1A2 > 30 μM Low

CYP2C9 > 30 μM Low

CYP2C19 > 30 μM Low

CYP2D6 > 30 μM Low

CYP3A4 > 30 μM Low

Table 2: Off-Target Binding and Activity of Irdabisant

Target Parameter Result

Muscarinic M2 Receptor Ki 3.7 ± 0.0 μM

Adrenergic α1A Receptor Ki 9.8 ± 0.3 μM

Dopamine Transporter Ki 11 ± 2 μM

Norepinephrine Transporter Ki 10 ± 1 μM

Phosphodiesterase PDE3 IC50 15 ± 1 μM

hERG Channel IC50 13.8 μM
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Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general methodology for assessing the potential of a test compound,

such as Irdabisant, to inhibit major CYP450 enzymes using human liver microsomes.

1. Materials:

Test compound (Irdabisant)

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for

CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for

CYP3A4)

Positive control inhibitors for each isoform

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Acetonitrile or other suitable organic solvent for reaction termination

LC-MS/MS system for analysis

2. Experimental Procedure:

Prepare stock solutions of the test compound, probe substrates, and positive controls in an

appropriate solvent.

In a 96-well plate, add the incubation buffer, human liver microsomes, and varying

concentrations of the test compound or positive control.

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
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Initiate the reaction by adding a cocktail of the probe substrates and the NADPH

regenerating system.

Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-15 minutes). The

incubation time should be within the linear range of metabolite formation for each substrate.

Terminate the reaction by adding cold acetonitrile.

Centrifuge the plate to pellet the protein.

Transfer the supernatant to a new plate for analysis.

Analyze the formation of the specific metabolites from the probe substrates using a validated

LC-MS/MS method.

3. Data Analysis:

Calculate the percentage of inhibition of metabolite formation at each concentration of the

test compound relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
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Figure 1. Experimental workflow for an in vitro CYP450 inhibition assay.
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Figure 2. Low potential for Irdabisant-mediated CYP inhibition.
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Figure 3. Irdabisant's pharmacological profile and DDI potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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